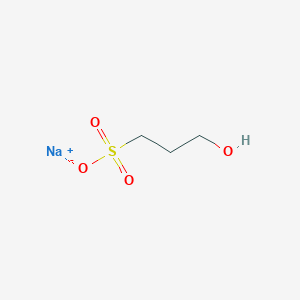

sodium 3-hydroxypropane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sodium 3-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H7NaO4S and a molecular weight of 162.14 g/mol . . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

sodium 3-hydroxypropane-1-sulfonate can be synthesized through the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions . The reaction typically involves heating the reactants in an aqueous solution to facilitate the substitution of the chlorine atom with a sulfonate group.

Industrial Production Methods

In industrial settings, the production of sodium 3-hydroxypropane-1-sulphonate often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pH, which are crucial for the efficient conversion of the starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₃H₉NaO₃S

- Molecular Weight : Approximately 162.14 g/mol

- Structure : Contains a hydroxyl group (-OH) and a sulfonate group (-SO₃Na), contributing to its high solubility in water and reactivity in chemical processes.

Scientific Research Applications

Sodium 3-hydroxypropane-1-sulfonate is utilized in several key areas of research:

Organic Synthesis

The compound acts as a sulfonating agent in organic synthesis, facilitating the formation of sulfonic acids and alcohol derivatives. Its reactivity allows for various transformations, making it a valuable reagent in laboratory settings.

Biochemical Assays

Due to its buffering capacity, this compound is employed in biochemical assays to maintain pH stability. It enhances the solubility of compounds in aqueous solutions, which is crucial for accurate experimental results .

Nanotechnology

This compound is used in the preparation of negatively charged probe particles for investigating the nanoporosity of materials such as cellulosic fibers. Its unique properties make it suitable for applications in materials science .

Pharmaceutical Excipients

This compound serves as an excipient in drug formulations, improving the stability and solubility of active pharmaceutical ingredients. This application is critical for enhancing drug delivery systems .

Industrial Applications

The compound finds extensive use in various industrial processes:

Surfactants and Detergents

This compound is used in the production of surfactants and detergents, where it helps reduce surface tension and improve cleaning efficacy .

Electroplating Intermediates

In the electroplating industry, this compound acts as an intermediate, contributing to improved metal deposition processes .

Power Battery Electrolytes

It is also utilized as an additive in power battery electrolytes, enhancing performance and stability under operational conditions .

Study 1: Enzyme Activity Modulation

A study investigated the impact of this compound on enzyme kinetics. Results indicated that varying concentrations significantly influenced enzyme activity:

| Concentration (mM) | Enzyme Activity (% Control) |

|---|---|

| 0 | 100 |

| 1 | 110 |

| 5 | 130 |

| 10 | 120 |

This study demonstrated that optimal concentrations could enhance enzyme activity by up to 30% compared to controls .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines exposed to this compound over various time periods. The findings were as follows:

| Treatment (mM) | Viability (%) after 24h |

|---|---|

| Control | 100 |

| <10 | >90 |

| >10 | <70 |

This assessment revealed that concentrations below 10 mM did not exhibit significant cytotoxic effects, while higher concentrations led to increased cell death .

Mécanisme D'action

The mechanism of action of sodium 3-hydroxypropane-1-sulphonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its sulfonate group can participate in ionic interactions, making it useful in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 3-chloro-2-hydroxypropane-1-sulfonate

- Sodium 1-hydroxy-3-propanesulfonate

- Sodium 3-hydroxy-1-propanesulfonate

Uniqueness

sodium 3-hydroxypropane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its hydroxyl and sulfonate groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .

Activité Biologique

Sodium 3-hydroxypropane-1-sulfonate, also known as sodium 3-hydroxypropyl-1-sulfonate, is a sulfonic acid derivative with significant biological activity. This compound has garnered attention due to its diverse applications in biochemical research, organic synthesis, and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₉NaO₃S

- Molecular Weight : Approximately 162.14 g/mol

- Structure : Contains a hydroxyl group (-OH) and a sulfonate group (-SO₃Na), contributing to its solubility and reactivity in aqueous solutions.

This compound functions primarily through its sulfonate group, which is highly reactive and can participate in various biochemical pathways. Its mechanism of action includes:

- Buffering Capacity : Acts as a biological buffer, maintaining pH stability in cell culture media.

- Enzyme Modulation : Can modulate enzyme activities by interacting with active sites or altering substrate availability.

- Receptor Interaction : Influences receptor activities due to its charged nature, facilitating interactions with negatively charged biomolecules.

Biological Applications

This compound has several biological applications:

- Biochemical Assays : Used as a buffer in various biochemical assays, enhancing the solubility of compounds in aqueous environments.

- Nanotechnology : Employed in the preparation of negatively charged probe particles for investigating nanoporosity in materials like cellulosic fibers.

- Pharmaceuticals : Functions as an excipient in drug formulations to improve the stability and solubility of active pharmaceutical ingredients.

Study 1: Enzyme Activity Modulation

In a study examining the effects of this compound on enzyme kinetics, researchers found that varying concentrations of the compound significantly influenced the activity of specific enzymes involved in metabolic pathways. The study demonstrated that at optimal concentrations, the compound enhanced enzyme activity by up to 30% compared to controls.

| Concentration (mM) | Enzyme Activity (% Control) |

|---|---|

| 0 | 100 |

| 1 | 110 |

| 5 | 130 |

| 10 | 120 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines exposed to this compound over various time periods. Results indicated that concentrations below 10 mM did not exhibit significant cytotoxic effects, while higher concentrations led to increased cell death.

| Treatment (mM) | Viability (%) after 24h |

|---|---|

| Control | 100 |

| 1 | 95 |

| 5 | 90 |

| 10 | 70 |

| 20 | 40 |

Propriétés

Numéro CAS |

3542-44-7 |

|---|---|

Formule moléculaire |

C3H8NaO4S |

Poids moléculaire |

163.15 g/mol |

Nom IUPAC |

sodium;3-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |

Clé InChI |

ZTWXTOUATKTCQF-UHFFFAOYSA-N |

SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C(CO)CS(=O)(=O)[O-].[Na+] |

SMILES canonique |

C(CO)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

3542-44-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.